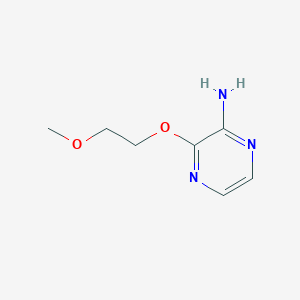

![molecular formula C11H13BrN2O2 B2771441 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2195881-82-2](/img/structure/B2771441.png)

5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrrolidin-2-one group (a five-membered ring containing nitrogen and a carbonyl group), attached to a 5-bromo-3-methylpyridin-2-yl group (a pyridine ring with a bromine atom at the 5 position and a methyl group at the 3 position) via an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromine atom on the pyridine ring could potentially be replaced by other groups in a substitution reaction. The carbonyl group in the pyrrolidin-2-one ring could potentially undergo reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用

Synthesis and Characterization of Novel Pyridine Derivatives

A study by Ahmad et al. (2017) detailed the palladium-catalyzed Suzuki cross-coupling reaction, which synthesizes a series of novel pyridine derivatives, showcasing the versatility of pyridine-based compounds in chemical synthesis. The research utilized 5-bromo-2-methylpyridin-3-amine as a precursor, indicating the relevance of bromo-methylpyridin compounds in developing novel derivatives with potential biological activities. Density functional theory (DFT) studies further elucidated the electronic properties of these derivatives, suggesting their utility as chiral dopants for liquid crystals. This study highlights the compound's role in synthesizing derivatives with significant anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Advancements in Crystal Engineering

Research into brominated pyridinium compounds, such as the synthesis of N-methyl-3,5-dibromo-pyridinium iodide, has advanced crystal engineering by demonstrating particularly short C–Br⋯I halogen bonding. This work by Logothetis et al. (2004) explores the electron acceptor ability of bromine substituents, emphasizing the importance of halogen bonding in designing novel molecular structures. The electron-poor pyridinium scaffold boosts the electron acceptor ability of bromine substituents, showcasing the potential of bromo-methylpyridin compounds in materials science and crystallography (Logothetis et al., 2004).

Contributions to Organic Synthesis and Catalysis

The selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, as investigated by Ji et al. (2003), represents another critical application of bromo-methylpyridin compounds. This process predominantly yields amino-chloropyridine products with excellent chemoselectivity, illustrating the compound's utility in facilitating regioselective transformations in organic synthesis. Such catalytic processes are fundamental in the development of fine chemicals and pharmaceutical intermediates, showcasing the broad applicability of these compounds in chemical synthesis (Ji et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a reactivity hazard. Specific safety information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

将来の方向性

The future directions for research involving this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research could involve further drug development and clinical trials. If it has interesting chemical reactivity, future research could involve exploring its potential as a synthetic reagent .

特性

IUPAC Name |

5-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c1-7-4-8(12)5-13-11(7)16-6-9-2-3-10(15)14-9/h4-5,9H,2-3,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPMIKRJNKKMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2CCC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)

![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)

![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)

![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)